Quinovic acid 3-O-beta-D-glucoside
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Overview
Description
Synthesis Analysis
The synthesis of Quinovic acid 3-O-beta-D-glucoside and its derivatives involves complex chemical pathways, often starting from the extraction from natural sources. For instance, from Uncaria guianensis, two new quinovic acid glycosides have been isolated, alongside known compounds, through spectral and chemical studies (Yépez et al., 1991). Similar extraction and elucidation methods have been employed for compounds from Guettarda platypoda and Bhesa paniculata, showcasing a variety of glycosides related to Quinovic acid 3-O-beta-D-glucoside (Aquino et al., 1988); (Ohashi et al., 1994).
Molecular Structure Analysis
The molecular structure of Quinovic acid 3-O-beta-D-glucoside is characterized by spectral and chemical analysis. The compound's structure is defined by its triterpene backbone attached to a sugar moiety, which contributes to its biological activity and chemical properties. Studies like those on the bark of Bhesa paniculata have elucidated the structures of similar compounds, highlighting the diversity in molecular structures within this family of glycosides (Ohashi et al., 1994).
Chemical Reactions and Properties
Quinovic acid glycosides undergo a range of chemical reactions, including microbial deglycosylation and biotransformation. For example, microbial deglycosylation by Nocardia sp. has been shown to convert quinovic acid glycosides to their aglycon quinovic acid, demonstrating an interesting aspect of their chemical behavior and potential for modification (Cheng et al., 2004).
Physical Properties Analysis
The physical properties of Quinovic acid 3-O-beta-D-glucoside, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in natural and experimental contexts. However, detailed studies specifically focusing on the physical properties of Quinovic acid 3-O-beta-D-glucoside are scarce and often embedded within broader research on its extraction and analysis.
Chemical Properties Analysis
Quinovic acid 3-O-beta-D-glucoside exhibits a variety of chemical properties, including its role as a precursor in microbial hydroxylation and its potential as a phosphodiesterase-I inhibitor. These properties are explored through microbial transformation studies, which have aimed at generating new bio-active derivatives, such as the hydroxylation of the methyl group at C-30 by Streptomyces griseus (Cheng et al., 2006). Furthermore, its inhibitory activity against snake venom phosphodiesterase-I highlights its potential for biomedical applications (Mostafa et al., 2006).
Scientific Research Applications
Quinovic acid glycosides from Uncaria guianensis : This study isolated two new quinovic acid glycosides, including quinovic acid 3 beta-O-beta-D-quinovopyranoside, from the bark of Uncaria guianensis. Their structures were elucidated by spectral and chemical studies (Yépez et al., 1991).
Quinovic acid glycosides from Guettarda platypoda : The research isolated a new triterpene glycoside, quinovic acid-3β-O-β-d-glucopyranosyl-(27→1)-β-d-glucopyranosyl ester, from the roots of Guettarda platypoda, along with two known glycosides (Aquino et al., 1988).
Triterpenoid glycosides from Adina rubella : This study identified four new quinovic acid glycosides, including quinovic acid 3-O-beta-D-glucopyranosyl(1-->4)-beta-D-fucopyranoside, from the roots of Adina rubella (Fan & He, 1995).
Saponins from the roots of Zygophyllum gaetulum : This research isolated a new ursanolide and three known quinovic acid glycosides from the methanolic extract of Zygophyllum gaetulum roots. One of the compounds, 3-O-beta-D-glucopyranosyl quinovic acid 28-beta-D-glucopyranosyl ester, significantly reduced the electrically-induced contractions of isolated guinea-pig ileum (Aquino et al., 2001).
Safety And Hazards
Users should avoid dust formation and breathing mist, gas, or vapors of Quinovic acid 3-O-beta-D-glucoside . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
properties
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18-,19+,21-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNXSFBKZQIMPF-ZZZTYRQWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinovic acid 3-O-beta-D-glucoside |
Citations
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